2,1,3-Benzothiadiazole, 4-(1-piperazinyl)-
Overview
Description
2,1,3-Benzothiadiazole, 4-(1-piperazinyl)-: is a heterocyclic compound that features a benzene ring fused to a thiadiazole ring, with a piperazine group attached at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- typically involves the reaction of 2,1,3-benzothiadiazole with piperazine under specific conditions. One common method includes the use of a solvent such as toluene and a base like N,N-diisopropylethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves halogenation or nitration of the benzothiadiazole ring.
Oxidation and Reduction Reactions: The compound can be reduced back to its precursor diamine under specific conditions.
Common Reagents and Conditions:
Halogenation: Typically uses reagents like bromine or chlorine in the presence of a catalyst.
Reduction: Often employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Scientific Research Applications
Chemistry: 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- is used in the synthesis of various organic compounds, particularly in the development of photoluminescent materials and organic light-emitting diodes (OLEDs) .
Biology and Medicine:
Industry: In industry, this compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors, which are essential for modern electronic devices .
Mechanism of Action
The mechanism of action of 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- involves its interaction with specific molecular targets, often through its electron-withdrawing properties. This interaction can influence various pathways, including those involved in electronic conduction and photoluminescence . The piperazine group may also enhance the compound’s ability to interact with biological molecules, potentially making it a valuable scaffold in drug design .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, which lacks the piperazine group but shares the core structure.
1,2,3-Benzothiadiazole: Another isomer with a different arrangement of nitrogen and sulfur atoms in the ring.
Benzothiazole: A related compound with a thiazole ring fused to a benzene ring.
Uniqueness: 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- is unique due to the presence of the piperazine group, which can significantly alter its chemical and physical properties compared to its parent compound and other similar structures.
Properties
IUPAC Name |
4-piperazin-1-yl-2,1,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-8-10(13-15-12-8)9(3-1)14-6-4-11-5-7-14/h1-3,11H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJFRQGXFVVZPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=NSN=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465446 | |
Record name | 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118306-79-9 | |
Record name | 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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